molecular formula C23H25NO4 B11382322 7-ethyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-ethyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11382322
M. Wt: 379.4 g/mol
InChI Key: NXRCWBRHBVNQDY-UHFFFAOYSA-N
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Description

7-ethyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromene core fused with an oxazine ring, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the oxazine ring. Key steps may include:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Oxazine Ring: The oxazine ring can be formed by reacting the chromene intermediate with an appropriate amine and formaldehyde under controlled conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted chromeno[6,7-e][1,3]oxazines.

Scientific Research Applications

7-ethyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-ethyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity through competitive or non-competitive inhibition.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Pathway Modulation: Affecting key biochemical pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[6,7-e][1,3]oxazines: Other compounds in this class share the chromene-oxazine core but differ in their substituents.

    Flavonoids: Structurally related to chromenes, flavonoids also exhibit diverse biological activities.

    Quinolones: These compounds have a similar fused ring system and are known for their antimicrobial properties.

Uniqueness

7-ethyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of ethyl, methoxybenzyl, and dimethyl groups differentiates it from other chromeno[6,7-e][1,3]oxazines and related compounds, potentially leading to unique applications and mechanisms of action.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

7-ethyl-3-[(3-methoxyphenyl)methyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO4/c1-5-19-14(2)20-10-17-12-24(11-16-7-6-8-18(9-16)26-4)13-27-21(17)15(3)22(20)28-23(19)25/h6-10H,5,11-13H2,1-4H3

InChI Key

NXRCWBRHBVNQDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC(=CC=C4)OC)C)OC1=O)C

Origin of Product

United States

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